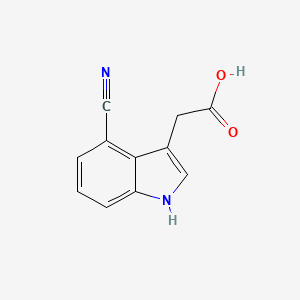

2-(4-Cyano-1H-indol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

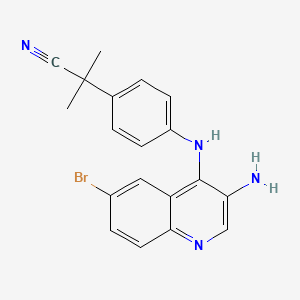

“2-(4-Cyano-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1346597-89-4 . It has a molecular weight of 200.2 and its IUPAC name is (4-cyano-1H-indol-3-yl)acetic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “2-(4-Cyano-1H-indol-3-yl)acetic acid” is 1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Cyano-1H-indol-3-yl)acetic acid” are not available, indole derivatives are known to be versatile and are used in various chemical reactions .Physical And Chemical Properties Analysis

“2-(4-Cyano-1H-indol-3-yl)acetic acid” has a density of 1.4±0.1 g/cm3 . Its boiling point is 498.9±30.0 °C at 760 mmHg . The compound has a refractive index of 1.687 and a flash point of 255.5±24.6 °C . It has a logP value of 1.75 .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indole derivatives, such as “2-(4-Cyano-1H-indol-3-yl)acetic acid”, are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Plant Growth Hormone

“2-(4-Cyano-1H-indol-3-yl)acetic acid” is applied as a plant growth hormone . It is an inducer of plant cell elongation and division shown to cause uncontrolled growth .

Treatment of Cancer Cells

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Treatment of Microbes

Indole derivatives are also used in the treatment of microbes . They play a main role in cell biology and have shown to be effective against various types of microbes .

Treatment of Various Disorders

Indole derivatives are used in the treatment of different types of disorders in the human body . They have shown to be effective in treating a wide range of disorders .

Anti-Inflammatory Activity

Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety and Hazards

Zukünftige Richtungen

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Wirkmechanismus

Target of Action

Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Some indole-3-acetic acid derivatives are known to target interleukin-2 .

Mode of Action

Indole derivatives are known to interact with their targets and induce changes that can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and various disorders .

Eigenschaften

IUPAC Name |

2-(4-cyano-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSNFXKPLODXQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyano-1H-indol-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)